3-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 g/mol . The compound is also known by other names such as 3-methanesulfonylbenzoyl chloride and 3-methylsulfonylbenzoyl chloride .
The synthesis of compounds similar to 3-(Methylsulfonyl)benzoyl chloride often involves the use of benzoic acid and thionyl chloride as raw materials . Under the action of a catalyst, heating, stirring, and performing backflow reaction can lead to the formation of a coarse benzoyl chloride product . This product can then be purified through reduced pressure distillation .
The InChI string for 3-(Methylsulfonyl)benzoyl chloride is InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
. The Canonical SMILES representation is CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl
.
3-(Methylsulfonyl)benzoyl chloride may participate in various chemical reactions. For instance, it can be used in the synthesis of mesotrione, an important 2-(substituted benzoyl)-1,3-cyclohexanediones herbicide . The synthesis involves the esterification of 1,3-cyclohexanedione and 2-nitro-4-methylsulfonyl benzoyl chloride .
3-(Methylsulfonyl)benzoyl chloride has a molecular weight of 218.66 g/mol . It has a computed XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .
3-(Methylsulfonyl)benzoyl chloride is an organic compound with the chemical formula C8H9ClO3S. It is classified as an acyl chloride, which is a type of reactive chemical used in organic synthesis. This compound is characterized by the presence of a benzoyl group attached to a methylsulfonyl group and a chlorine atom, making it a versatile intermediate in various chemical reactions.
The compound can be synthesized from 4-(methylsulfonyl)benzoic acid through chlorination reactions. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce the benzoyl moiety into various substrates.
3-(Methylsulfonyl)benzoyl chloride falls under the category of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This classification highlights its potential for nucleophilic acyl substitution reactions, making it significant in synthetic organic chemistry.
The synthesis of 3-(methylsulfonyl)benzoyl chloride can be accomplished using several methods, primarily involving the reaction of 4-(methylsulfonyl)benzoic acid with thionyl chloride or oxalyl chloride. These reagents facilitate the conversion of the carboxylic acid to the corresponding acyl chloride.
The molecular structure of 3-(methylsulfonyl)benzoyl chloride features:
3-(Methylsulfonyl)benzoyl chloride participates in various chemical reactions, primarily nucleophilic acyl substitutions. Common reactions include:
The mechanism involves several steps:
This mechanism illustrates why acyl chlorides are effective intermediates in organic synthesis, allowing for rapid formation of more complex molecules through straightforward reactions with nucleophiles.
3-(Methylsulfonyl)benzoyl chloride is primarily used in:
This compound's versatility makes it an essential building block in medicinal chemistry and materials science, facilitating the development of new therapeutic agents and functional materials.
The synthesis of 3-(methylsulfonyl)benzoyl chloride leverages Lewis acid catalysts to drive key chloromethylation and acylation steps. In the chloromethylation pathway, m-xylene undergoes reaction with paraformaldehyde and HCl under catalysis by aluminum trichloride (AlCl₃) or iron trichloride (FeCl₃), forming 3-methylbenzyl chloride intermediates. This reaction proceeds via electrophilic aromatic substitution, where Lewis acids activate formaldehyde-derived chloromethylene ions. Optimal conditions (60–80°C, 4–6 hr) achieve >85% conversion, with catalyst loadings of 5–10 mol% minimizing by-products like dichloromethyl derivatives [1] [2].
Subsequent acylation requires oxidation of the methyl group to methylsulfonyl, followed by conversion of the carboxylic acid to acyl chloride. Thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF) efficiently generates the acyl chloride moiety at 90°C, yielding 99.3% with 98.2% purity. Critical to selectivity is the ortho-directing effect of the sulfonyl group, which mitigates ring chlorination [3] [7].
Table 1: Lewis Acid Catalysts in Chloromethylation
Catalyst | Temperature (°C) | Reaction Time (hr) | Conversion (%) | By-products (%) |
---|---|---|---|---|
AlCl₃ | 70–80 | 5 | 88 | <5 |
FeCl₃ | 60–70 | 6 | 92 | <4 |
SnCl₄ | 80–90 | 4 | 78 | 10 |
Multi-step routes dominate industrial production due to superior control over intermediate purity. A typical sequence involves:
In contrast, one-pot methods integrate chloromethylation and oxidation but face challenges in preserving the acid-sensitive sulfonyl group during chlorination. Patent CN105384625A reports a telescoped approach where intermediates are not isolated, reducing solvent waste by 30%. However, yield drops to 75% due to sulfonyl hydrolysis during aqueous workups [1]. Multi-step processes remain preferred for high-purity (>98%) pharmaceutical intermediates, while one-pot methods suit industrial-scale production where cost efficiency outweighs minor purity compromises.
Solvents critically influence reaction kinetics and by-product formation:
Notably, sulfonyl group stability necessitates aprotic conditions; protic solvents induce hydrolysis, reducing yields by 15–20% [1].
Table 2: Solvent Impact on Acylation Efficiency
Solvent System | Temperature (°C) | Time (hr) | Yield (%) | Sulfonyl Stability (%) |
---|---|---|---|---|
Solvent-free (SOCl₂) | 90 | 3 | 99.3 | 99.5 |
Dichloromethane | 40 | 12 | 95 | 98 |
Tetrahydrofuran | 65 | 6 | 88 | 93 |
Dual catalytic strategies address sulfonyl retention during benzoylation:
Functional group tolerance is paramount: catalysts must avoid reducing the sulfone moiety or promoting ring chlorination. FeCl₃ is unsuitable here due to its propensity to generate chlorine radicals that attack the sulfonyl group [1].
Traditional batch processes face exothermic risks during chlorination and mixing inefficiencies in viscous sulfonyl intermediates. Continuous flow systems resolve these via:
A demonstrated two-stage flow process achieves 92% yield:
This method reduces solvent consumption by 50% versus batch protocols, aligning with green chemistry principles [1] [4].
Table 3: Batch vs. Flow Process Metrics
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Reaction time | 6 hr | 30 min | 12× faster |
HCl by-product | 1.5 eq | 0.2 eq | 88% reduction |
Temperature control | ±10°C | ±2°C | 5× more precise |
Solvent use | 5 L/kg | 2.5 L/kg | 50% reduction |
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